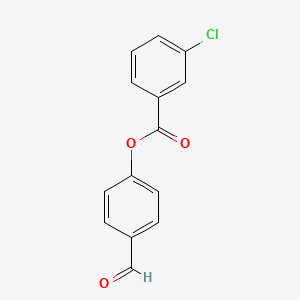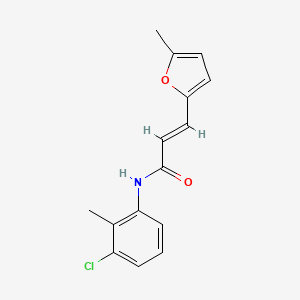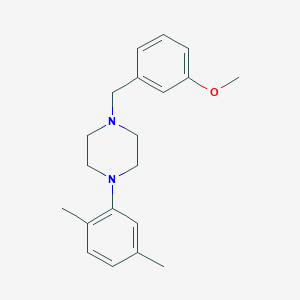![molecular formula C15H14N2O4 B5868729 1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5868729.png)
1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as a cancer treatment.
Mécanisme D'action
1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione inhibits the activity of NAE by binding to the catalytic cysteine residue of NAE. This results in the inhibition of the neddylation of cullin-RING ligases (CRLs), which are responsible for the ubiquitination and degradation of proteins involved in cell cycle regulation and DNA repair. The inhibition of CRLs leads to the accumulation of these proteins, which induces apoptosis in cancer cells.
Biochemical and Physiological Effects
1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione has been shown to have a selective cytotoxic effect on cancer cells, with minimal toxicity to normal cells. It has been shown to induce apoptosis in a variety of cancer cell types, including leukemia, lymphoma, breast cancer, and prostate cancer. 1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione has also been shown to inhibit tumor growth in preclinical models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione is its specificity for cancer cells, which minimizes off-target effects. It has also been shown to have minimal toxicity to normal cells, which makes it a promising candidate for cancer treatment. However, one limitation of 1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione is its stability, which can be affected by factors such as pH and temperature. This can make it challenging to use in lab experiments.
Orientations Futures
There are several future directions for research on 1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione. One area of focus is the development of more stable analogs of 1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione that can be used in lab experiments and clinical trials. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to 1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione. Additionally, there is a need for further studies to understand the mechanism of action of 1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione and its potential for combination therapy with other cancer treatments.
Méthodes De Synthèse
The synthesis of 1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione involves several steps, starting with the reaction of 4-bromobenzaldehyde with morpholine to form 4-bromo-N-morpholinobenzaldehyde. This compound is then reacted with malonic acid in the presence of sodium ethoxide to form 4-bromo-N-morpholinobenzaldehyde malonic acid diester. The final step involves the reaction of this compound with ammonium acetate to form 1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione.
Applications De Recherche Scientifique
1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione has been extensively studied in preclinical models and has shown promising results as a cancer treatment. It has been shown to inhibit the activity of NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of proteins and plays a crucial role in cell cycle regulation, DNA repair, and apoptosis. 1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione has been shown to induce apoptosis in cancer cells by inhibiting the degradation of key proteins involved in cell cycle progression and DNA repair.
Propriétés
IUPAC Name |
1-[2-(morpholine-4-carbonyl)phenyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c18-13-5-6-14(19)17(13)12-4-2-1-3-11(12)15(20)16-7-9-21-10-8-16/h1-6H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYKXHIOKXTNHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2N3C(=O)C=CC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Morpholine-4-carbonyl)phenyl]pyrrole-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea](/img/structure/B5868647.png)



![N-(3,4-dimethoxyphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5868664.png)

![3-(4-isopropylphenyl)-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5868682.png)
![2-cyano-3-[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-isopropylacrylamide](/img/structure/B5868689.png)

![N-(4-ethoxyphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5868708.png)
![2-(2-phenylethyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B5868711.png)
![1-(4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5868725.png)
![4-fluoro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5868736.png)
